2-Ethoxy-4-ethynyl-1-fluorobenzene
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Overview
Description
2-Ethoxy-4-ethynyl-1-fluorobenzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, characterized by the presence of ethoxy, ethynyl, and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethynyl-1-fluorobenzene typically involves the following steps:
Ethynylation: The introduction of an ethynyl group to the benzene ring can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Fluorination: The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl and ethoxy positions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds, while reduction can lead to the formation of alkenes or alkanes.
Coupling Reactions: The ethynyl group allows for various coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in etherification reactions.
Fluorinating Agents: Such as NFSI for introducing fluorine atoms.
Major Products:
Substituted Benzenes: Depending on the reaction conditions, various substituted benzene derivatives can be formed.
Carbonyl Compounds: From oxidation reactions.
Alkenes and Alkanes: From reduction reactions.
Scientific Research Applications
2-Ethoxy-4-ethynyl-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-ethynyl-1-fluorobenzene involves its interaction with various molecular targets:
Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming stable intermediates.
Coupling Reactions: The ethynyl group facilitates coupling reactions, allowing the formation of carbon-carbon bonds.
Fluorescence: The presence of the fluorine atom can enhance the compound’s fluorescence properties, making it useful in imaging applications.
Comparison with Similar Compounds
1-Ethynyl-2-fluorobenzene: Similar structure but lacks the ethoxy group.
2-Ethoxy-1-fluorobenzene: Similar structure but lacks the ethynyl group.
4-Ethynyl-1-fluorobenzene: Similar structure but lacks the ethoxy group.
Uniqueness: 2-Ethoxy-4-ethynyl-1-fluorobenzene is unique due to the combination of ethoxy, ethynyl, and fluorine substituents, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-ethoxy-4-ethynyl-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXIGLDPYAVJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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